



# Application Notes and Protocols for BI-1910 in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BI-1910** is an agonistic human monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3] TNFR2 is a promising target in cancer immunotherapy as it is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment and plays a crucial role in their survival and expansion.[1][2] **BI-1910** activates TNFR2, leading to the stimulation and enhanced activation of both CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells, ultimately mounting an anti-tumor immune response.[1][3][4] Preclinical studies have demonstrated the anti-tumor activity of **BI-1910**, both as a single agent and in combination with anti-PD-1 therapy, in various murine cancer models.[1][4][5]

These application notes provide a summary of the available preclinical data and detailed protocols for the use of **BI-1910** and its murine surrogate in syngeneic mouse cancer models.

## **Mechanism of Action**

**BI-1910** is a human IgG2 monoclonal antibody that acts as a TNFR2 agonist.[1] Unlike some other TNFR2-targeting antibodies, **BI-1910** does not block the binding of the natural ligand, TNF-α, to the receptor.[4] Its mechanism of action is centered on the co-stimulation of T cells. By binding to and activating TNFR2 on the surface of immune cells, **BI-1910** promotes the proliferation and effector function of CD8+ cytotoxic T lymphocytes and CD4+ helper T cells, which are critical for tumor cell killing.[1][3][4]





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of **BI-1910**.

## **Preclinical Data Summary**

Preclinical evaluation of the therapeutic concept has been conducted using a mouse surrogate antibody (m**BI-1910**) in immunocompetent syngeneic mouse models and with **BI-1910** itself in human TNFR2 transgenic mice.

## In Vivo Efficacy in Murine Cancer Models



The anti-tumor efficacy of the **BI-1910** concept has been demonstrated in several syngeneic mouse models.

| Murine Model                   | Treatment            | Key Findings                                    | Citation |
|--------------------------------|----------------------|-------------------------------------------------|----------|
| B16 Melanoma                   | mBI-1910 + anti-PD-1 | Additive anti-tumor effect                      | [4][5]   |
| MC38 Colon Cancer              | mBI-1910 + anti-PD-1 | Additive anti-tumor effect                      | [4][5]   |
| CT26 Colon Cancer              | mBI-1910 + anti-PD-1 | Additive anti-tumor effect                      | [4][5]   |
| Human TNFR2<br>Transgenic Mice | BI-1910              | CD8+ T cell-<br>dependent anti-tumor<br>effects | [4]      |

## **Toxicology Data**

A Good Laboratory Practice (GLP) toxicology study was performed in cynomolgus macaques.

| Species                | Dosing Regimen                            | Observations                                                                                                      | Citation |
|------------------------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------|----------|
| Cynomolgus<br>Macaques | 1, 5, and 25 mg/kg,<br>weekly for 4 weeks | Well tolerated at all doses; No clinical signs of toxicity or cytokine release; Dose-dependent T cell activation. | [4]      |

## **Experimental Protocols**

The following are representative protocols for evaluating the efficacy of **BI-1910** or its murine surrogate in common syngeneic mouse cancer models.

## **General Experimental Workflow**





Click to download full resolution via product page

**Figure 2:** General workflow for in vivo efficacy studies.

## Protocol 1: Efficacy of mBI-1910 in the MC38 Syngeneic Model

#### 1. Cell Culture:

- Culture MC38 colon adenocarcinoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase for tumor implantation.

#### 2. Tumor Implantation:

- Resuspend harvested MC38 cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10<sup>7</sup> cells/mL.
- Subcutaneously inject 100 μL of the cell suspension (1 x 10<sup>6</sup> cells) into the right flank of 6-8 week old female C57BL/6 mice.

#### 3. Treatment:

- Monitor tumor growth regularly using calipers.
- When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment groups (e.g., vehicle control, mBI-1910 monotherapy, anti-PD-1 monotherapy, mBI-1910 + anti-PD-1 combination).



- Administer mBI-1910 and anti-PD-1 antibodies via intraperitoneal (i.p.) injection. A suggested starting dose, based on toxicology studies in non-human primates, could be in the range of 1-10 mg/kg, administered twice weekly.
- 4. Monitoring and Endpoints:
- Measure tumor volume twice weekly using the formula: (Length x Width2) / 2.
- Monitor animal body weight and overall health.
- The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
- At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration.

## Protocol 2: Efficacy of BI-1910 in Human TNFR2 Transgenic Mice

- 1. Animal Model:
- Utilize mice that are transgenic for human TNFR2, on a suitable genetic background.
- 2. Tumor Implantation:
- Implant a syngeneic tumor cell line that is known to be responsive to immune checkpoint modulation (e.g., MC38).
- Follow the tumor implantation procedure as described in Protocol 1.
- 3. Treatment:
- Once tumors are established, randomize mice into treatment groups (e.g., vehicle control,
   BI-1910 monotherapy).
- Administer BI-1910 via intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing should be
  determined based on preliminary dose-ranging studies, but a starting point could be
  extrapolated from the non-human primate studies (1-25 mg/kg).



- 4. Monitoring and Endpoints:
- Monitor tumor growth, body weight, and survival as described in Protocol 1.
- At the study endpoint, perform detailed immunophenotyping of the tumor microenvironment and peripheral lymphoid organs by flow cytometry to confirm the CD8+ T cell-dependent antitumor effects.

## Conclusion

**BI-1910** is a promising TNFR2 agonist with demonstrated preclinical anti-tumor activity. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of **BI-1910** in murine cancer models. While the clinical development of **BI-1910** is currently paused, the validation of TNFR2 as a therapeutic target remains a significant area of research in immuno-oncology.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. BioInvent to Present Phase 1 Clinical Data for BI-1910, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 2. BioInvent to hold two poster presentations at SITC 38th Annual Meeting | BioInvent [bioinvent.com]
- 3. BioInvent's BI-1910 Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 4. BioInvent announces promising data for BI-1910 as single agent from Phase 1 study in solid tumors | BioInvent [bioinvent.com]
- 5. BI-1910 | BioInvent [bioinvent.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BI-1910 in Murine Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604077#using-bi-1910-in-murine-cancer-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com